phenyl N-[2-(dimethylamino)ethyl]carbamate hydrochloride
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Overview
Description
Preparation Methods
The synthesis of phenyl N-[2-(dimethylamino)ethyl]carbamate hydrochloride typically involves the reaction of phenyl chloroformate with N,N-dimethylethylenediamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Phenyl N-[2-(dimethylamino)ethyl]carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding carbamate derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted carbamates.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions include various carbamate and amine derivatives.
Scientific Research Applications
Phenyl N-[2-(dimethylamino)ethyl]carbamate hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is utilized in biochemical assays and studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of phenyl N-[2-(dimethylamino)ethyl]carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may affect neurotransmitter pathways by interacting with receptors or transporters, leading to altered cellular responses .
Comparison with Similar Compounds
Phenyl N-[2-(dimethylamino)ethyl]carbamate hydrochloride can be compared with similar compounds such as:
- Phenyl N-[2-(methylamino)ethyl]carbamate hydrochloride
- Phenyl N-[2-(ethylamino)ethyl]carbamate hydrochloride
- Phenyl N-[2-(dimethylamino)propyl]carbamate hydrochloride
These compounds share similar structural features but differ in their alkyl substituents, which can influence their chemical reactivity, biological activity, and applications. This compound is unique due to its specific dimethylaminoethyl group, which imparts distinct properties and reactivity compared to its analogs .
Biological Activity
Phenyl N-[2-(dimethylamino)ethyl]carbamate hydrochloride, often referred to in literature as a phenyl carbamate derivative, exhibits significant biological activity, particularly in the realm of neuropharmacology. This compound is primarily noted for its role as an acetylcholinesterase inhibitor, which has implications for treating various neurological disorders.
The primary mechanism through which this compound exerts its effects is by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of acetylcholine (ACh), a neurotransmitter critical for synaptic transmission in the nervous system. By inhibiting AChE, this compound increases the concentration and duration of action of ACh at synaptic sites, thereby enhancing cholinergic transmission.
Pharmacological Implications
The pharmacological implications of this compound are vast, particularly concerning neurodegenerative diseases. Research indicates that this compound is beneficial in treating conditions such as:
- Alzheimer's Disease : The compound has shown promise in increasing ACh levels in the brain, which can alleviate symptoms associated with cognitive decline.
- Huntington's Chorea : Similar mechanisms apply, where enhancing cholinergic activity may help manage symptoms.
- Down's Syndrome and Friedrich's Ataxia : Studies suggest potential benefits in these conditions due to the modulation of cholinergic pathways .
In Vivo Studies
- Acetylcholine Concentration : A study demonstrated that a single oral administration of 25 µmol/kg of this compound significantly increased ACh concentrations in key brain regions such as the striatum, cortex, and hippocampus. The maximal effect was observed approximately 30 minutes post-administration and remained elevated for up to 4 hours .
- Tolerability and Safety : The compound was reported to be well-tolerated with a favorable safety profile compared to traditional AChE inhibitors like physostigmine. This was evidenced by therapeutic ratios indicating a wider margin of safety .
In Vitro Studies
- Neuroprotective Effects : In vitro studies have highlighted the neuroprotective properties of carbamate derivatives against glutamate-induced neuronal injury. These findings suggest that this compound may also possess antioxidative properties contributing to its neuroprotective effects .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
phenyl N-[2-(dimethylamino)ethyl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-13(2)9-8-12-11(14)15-10-6-4-3-5-7-10;/h3-7H,8-9H2,1-2H3,(H,12,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVMJRXDZRGTSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)OC1=CC=CC=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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